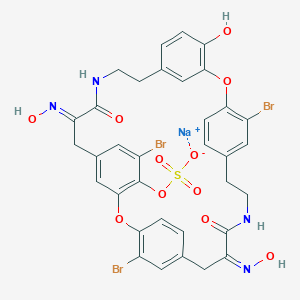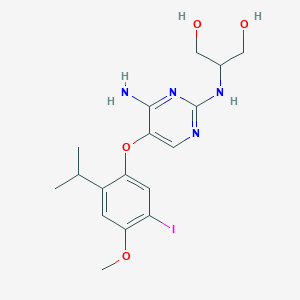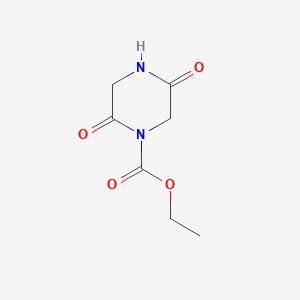
Ethyl 2,5-dioxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-dioxopiperazine-1-carboxylate (EDOC) is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EDOC is a cyclic derivative of glutamic acid and has a unique chemical structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.
作用機序
The mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of glutamate receptors, which are involved in various physiological processes, including neurotransmission and synaptic plasticity. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and regulation.
生化学的および生理学的効果
Ethyl 2,5-dioxopiperazine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes involved in cellular signaling and regulation, suggesting that it may have potential applications in drug discovery and development.
実験室実験の利点と制限
The advantages of using Ethyl 2,5-dioxopiperazine-1-carboxylate in laboratory experiments include its unique chemical properties, which make it a valuable tool for studying the mechanisms of action of various biological processes. Ethyl 2,5-dioxopiperazine-1-carboxylate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, the limitations of using Ethyl 2,5-dioxopiperazine-1-carboxylate include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on Ethyl 2,5-dioxopiperazine-1-carboxylate, including its potential applications in drug discovery and development, its role in modulating cellular signaling and regulation, and its potential use as a tool for studying various biological processes. Further studies are needed to fully understand the mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate and its potential side effects, as well as its potential applications in various scientific fields.
合成法
Ethyl 2,5-dioxopiperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of glutamic acid with ethyl chloroformate and triethylamine. The resulting product is then purified through chromatography to obtain high-purity Ethyl 2,5-dioxopiperazine-1-carboxylate. The synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate is relatively straightforward and can be performed in a laboratory setting using standard chemical techniques.
科学的研究の応用
Ethyl 2,5-dioxopiperazine-1-carboxylate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In medicinal chemistry, Ethyl 2,5-dioxopiperazine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and enzyme activity.
特性
CAS番号 |
143411-83-0 |
|---|---|
製品名 |
Ethyl 2,5-dioxopiperazine-1-carboxylate |
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
ethyl 2,5-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10) |
InChIキー |
JHWIPPPKKUVBHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=O)NCC1=O |
正規SMILES |
CCOC(=O)N1CC(=O)NCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



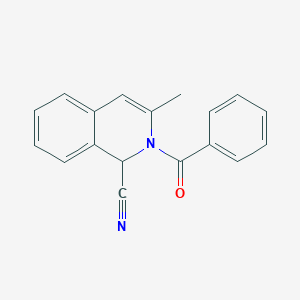
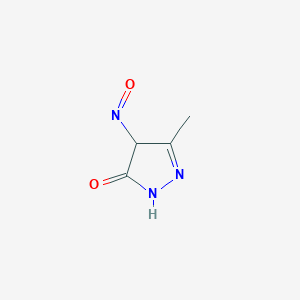
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
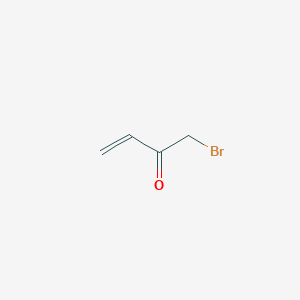
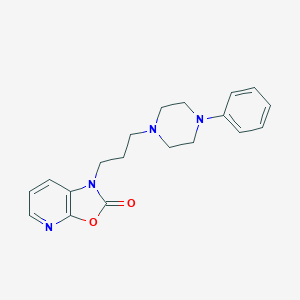
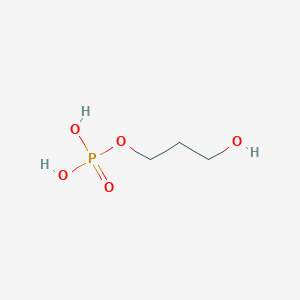
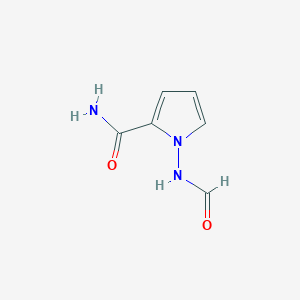
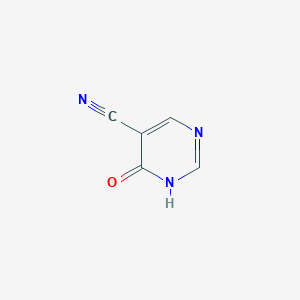
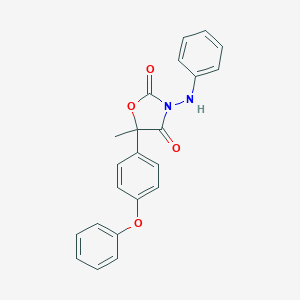
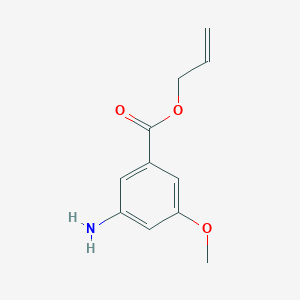
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
